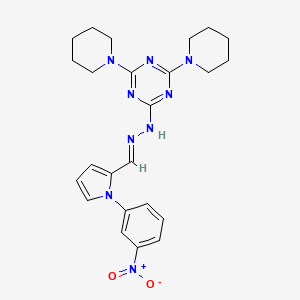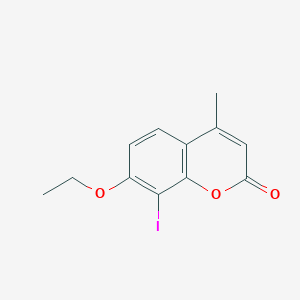![molecular formula C10H11N3O B5717055 4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
4-[(2-aminophenyl)imino]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-aminophenyl)imino]-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a heterocyclic compound that has a pyrrolidinone ring and an imine group attached to a phenyl ring. This compound is also known as APIP and has been synthesized through various methods.
作用機序
The exact mechanism of action of 4-[(2-aminophenyl)imino]-2-pyrrolidinone is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways. It has been reported to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-aminophenyl)imino]-2-pyrrolidinone have been studied extensively. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It can also scavenge reactive oxygen species and protect against oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
One of the major advantages of 4-[(2-aminophenyl)imino]-2-pyrrolidinone is its versatility in various lab experiments. It can be used in cell culture experiments, animal studies, and even clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in some experimental settings.
将来の方向性
There are several future directions for the study of 4-[(2-aminophenyl)imino]-2-pyrrolidinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective analogs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 4-[(2-aminophenyl)imino]-2-pyrrolidinone is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been synthesized through various methods and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. Further studies are needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
合成法
The synthesis of 4-[(2-aminophenyl)imino]-2-pyrrolidinone has been reported through various methods. One of the most common methods involves the reaction of 2-aminobenzaldehyde with pyrrolidin-2-one in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the final product. Other methods involve the use of different starting materials and catalysts, but the overall reaction mechanism remains the same.
科学的研究の応用
4-[(2-aminophenyl)imino]-2-pyrrolidinone has been studied extensively for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Additionally, it has been reported to have antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
4-(2-aminophenyl)iminopyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-2-4-9(8)13-7-5-10(14)12-6-7/h1-4H,5-6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWTEMSJNKACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N)CNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminophenyl)iminopyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)


![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
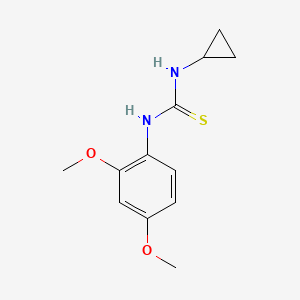
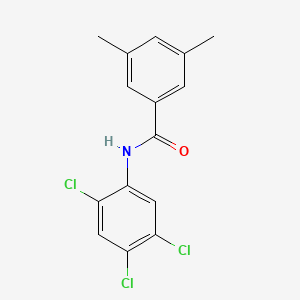
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
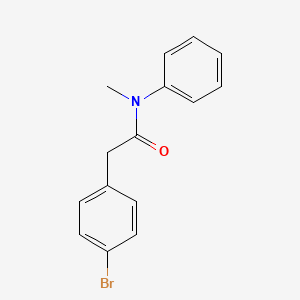
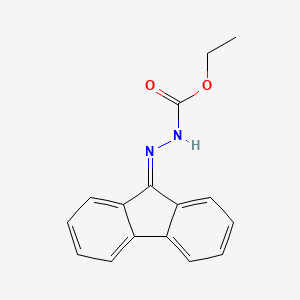
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)
